An In-Depth Technical Guide to the Synthesis of 1,2-Cyclohexanedicarboximide from its Anhydride
An In-Depth Technical Guide to the Synthesis of 1,2-Cyclohexanedicarboximide from its Anhydride
This guide provides a comprehensive overview of the synthesis of 1,2-cyclohexanedicarboximide, a valuable intermediate in the fields of specialty polymers, pharmaceuticals, and agrochemicals.[1][2] We will delve into the reaction mechanism, a detailed experimental protocol, characterization of the final product, and critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Significance
1,2-Cyclohexanedicarboximide, a white crystalline solid, is a versatile organic compound featuring a cyclohexane ring fused to a dicarboximide functional group.[1] Its rigid, aliphatic backbone and reactive imide functionality make it a sought-after building block in the synthesis of more complex molecules.[2] Key applications include its role as a precursor to biologically active compounds, specialty polymers, surfactants, lubricant additives, and as a plant growth regulator.[1][2] The synthesis from its corresponding anhydride is a common and efficient route to this important intermediate.
Table 1: Physicochemical Properties of 1,2-Cyclohexanedicarboximide
| Property | Value | Reference |
| CAS Number | 7506-66-3 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 137 °C | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform.[1] |
Reaction Mechanism: Imide Formation
The synthesis of 1,2-cyclohexanedicarboximide from 1,2-cyclohexanedicarboxylic anhydride and ammonia proceeds through a two-stage nucleophilic acyl substitution reaction.
Stage 1: Nucleophilic Attack and Ring Opening
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O bond of the anhydride ring. The result is the formation of a monoamide-monoammonium salt of 1,2-cyclohexanedicarboxylic acid.
Stage 2: Intramolecular Cyclization and Dehydration
Upon heating, the intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbonyl carbon, forming another tetrahedral intermediate. This is followed by the elimination of a molecule of water to yield the stable five-membered imide ring of 1,2-cyclohexanedicarboximide.
Caption: Reaction mechanism for the synthesis of 1,2-cyclohexanedicarboximide.
Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials and Reagents
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1,2-Cyclohexanedicarboxylic anhydride (cis or a mixture of cis and trans isomers)
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Aqueous ammonia (28-30% NH₃)
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Ethanol
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Activated carbon (decolorizing)
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Deionized water
Reaction Setup
A note on safety: This reaction involves heating a sealed or partially sealed system containing aqueous ammonia. This will generate significant pressure. The reaction must be carried out in a pressure-rated vessel or behind a blast shield in a well-ventilated fume hood.
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Charging the Reaction Vessel: In a suitable pressure-rated reaction vessel equipped with a magnetic stirrer, combine 1,2-cyclohexanedicarboxylic anhydride and aqueous ammonia. For a typical laboratory-scale synthesis, a molar ratio of approximately 1:2 of anhydride to ammonia is recommended to ensure complete reaction.
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Sealing the Vessel: Securely seal the reaction vessel, ensuring all connections are gas-tight.
Reaction Procedure
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Heating: Heat the reaction mixture to an internal temperature of 180-190°C with vigorous stirring. The high temperature is necessary to drive the dehydration and cyclization of the intermediate to the imide.
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Reaction Time: Maintain the reaction at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, though for this established procedure, a fixed time is generally sufficient for complete conversion.
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Cooling: After the reaction is complete, cool the vessel to room temperature. Caution: Do not open the vessel until it has completely cooled to avoid the rapid release of ammonia gas and potential boilovers.
Work-up and Purification
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Venting: Once cooled, carefully vent the reaction vessel in a fume hood to release any residual ammonia pressure.
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Isolation of Crude Product: The product will likely precipitate out of the aqueous solution upon cooling. Collect the crude 1,2-cyclohexanedicarboximide by vacuum filtration.
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Washing: Wash the collected solid with cold deionized water to remove any unreacted ammonia and ammonium salts.
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Recrystallization: For purification, recrystallization is the preferred method.
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Dissolve the crude product in a minimum amount of hot ethanol.
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If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Drying: Dry the purified 1,2-cyclohexanedicarboximide in a vacuum oven to remove any residual solvent.
Table 2: Summary of a Typical Experimental Run
| Parameter | Value |
| 1,2-Cyclohexanedicarboxylic Anhydride | 3.0 g (19.5 mmol) |
| 29% Aqueous Ammonia | 3.4 g (~59 mmol NH₃) |
| Reaction Temperature | 180-190 °C |
| Reaction Time | 2 hours |
| Expected Yield | Quantitative (before purification) |
| Melting Point (Purified) | 132-136 °C |
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// Connections Start -> Charge_Vessel; Charge_Vessel -> Seal_Vessel; Seal_Vessel -> Heat_React; Heat_React -> Cool_Down; Cool_Down -> Vent_Vessel; Vent_Vessel -> Filter_Crude; Filter_Crude -> Wash_Water; Wash_Water -> Recrystallize; Recrystallize -> Filter_Pure; Filter_Pure -> Dry_Product; Dry_Product -> End; }
Caption: Experimental workflow for the synthesis of 1,2-cyclohexanedicarboximide.
Product Characterization
Thorough characterization of the synthesized 1,2-cyclohexanedicarboximide is essential to confirm its identity and purity. The following techniques are recommended:
Melting Point
The melting point of the purified product should be sharp and consistent with the literature value (132-136 °C). A broad or depressed melting point indicates the presence of impurities.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For 1,2-cyclohexanedicarboximide, key characteristic peaks are expected for the imide functional group.
Table 3: Expected IR Absorption Bands for 1,2-Cyclohexanedicarboximide
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3200 | Medium |
| C-H Stretch (aliphatic) | 2850-2950 | Strong |
| C=O Stretch (imide, symmetric) | ~1770 | Strong |
| C=O Stretch (imide, asymmetric) | ~1700 | Strong |
An IR spectrum for cis-1,2-cyclohexanedicarboximide is available for comparison.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.
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¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexane ring and the N-H proton of the imide. The chemical shifts and coupling patterns of the cyclohexane protons will depend on their stereochemical relationship (cis or trans).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the imide and the carbons of the cyclohexane ring.
Due to the lack of readily available public spectra for 1,2-cyclohexanedicarboximide, researchers should acquire their own NMR data and interpret it based on established chemical shift principles.
